4-Chloro-2-isopropyl-5-nitropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-isopropyl-5-nitropyrimidine is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Chloro-2-isopropyl-5-nitropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of nitropyrimidines, which are known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

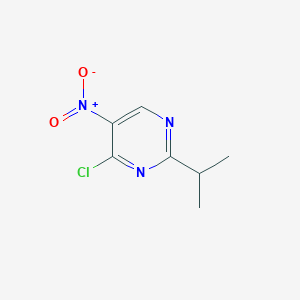

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and a nitro group attached to the pyrimidine ring, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain nitropyrimidines can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | Not specified | Inhibition of cell wall synthesis |

| Chlorothymol | Staphylococcus aureus | 0.5 µg/mL | Disruption of biofilm formation |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity

| Compound Name | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | Standard Comparison |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The presence of electron-withdrawing groups such as nitro and chloro enhances the compound's reactivity and potential interaction with biological targets. Studies suggest that modifications to the pyrimidine ring can significantly alter both potency and selectivity.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Placeholder for actual data visualizations)

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited MRSA growth, showing promise as a lead compound for developing new antibiotics .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models indicated significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Toxicity Assessment : Toxicological evaluations revealed that while exhibiting biological activity, prolonged exposure could lead to adverse effects such as skin irritation and liver damage .

Aplicaciones Científicas De Investigación

Synthesis of 4-Chloro-2-isopropyl-5-nitropyrimidine

The synthesis of this compound typically involves multi-step processes that can include nitration, chlorination, and alkylation reactions. The compound can be synthesized through:

- Nitration : Introduction of a nitro group at the 5-position of the pyrimidine ring.

- Chlorination : Substitution of a chlorine atom at the 4-position.

- Alkylation : Addition of an isopropyl group at the 2-position.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or improved physical properties.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. Studies suggest that it can inhibit biofilm formation and reduce bacterial motility, making it a candidate for developing new antimicrobial agents against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : Recent studies have explored the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory pathways . The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance anti-inflammatory efficacy.

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are primarily centered around its role as a building block for drug development:

- Drug Development : Due to its biological activity, this compound can serve as a lead structure for synthesizing novel anti-inflammatory or antimicrobial drugs. Its derivatives may provide enhanced potency and selectivity against specific targets.

- Research on Disease Mechanisms : The compound's ability to modulate enzymatic activity makes it a valuable tool in studying disease mechanisms related to inflammation and infection.

Agrochemical Applications

In agriculture, this compound is investigated for its potential as a fungicide or herbicide:

- Fungicidal Activity : Similar compounds have been identified as effective fungicides in crop protection strategies. Research into its efficacy against plant pathogens could lead to the development of new agricultural products that are less harmful to the environment compared to traditional chemicals.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

Propiedades

IUPAC Name |

4-chloro-5-nitro-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-4(2)7-9-3-5(11(12)13)6(8)10-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEBVIFVTTZFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.